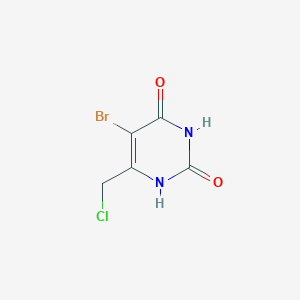
4-Fluoro-2-(methylthio)benzaldehyde
Übersicht
Beschreibung
4-Fluoro-2-(methylthio)benzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C8H7FOSS and a molecular weight of 200.26 g/mol. This compound is also known as 4-Fluoro-2-(methylsulfanyl)benzaldehyde or FMBA.
Wirkmechanismus
The exact mechanism of action of 4-Fluoro-2-(methylthio)benzaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thiol group. It can also undergo various reactions such as oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects:
The compound 4-Fluoro-2-(methylthio)benzaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Fluoro-2-(methylthio)benzaldehyde in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, one of the limitations is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several possible future directions for research on 4-Fluoro-2-(methylthio)benzaldehyde. One direction is to explore its potential applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of novel drugs with improved efficacy and reduced toxicity. Another direction is to study its potential applications in the field of materials science. It can be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
The compound 4-Fluoro-2-(methylthio)benzaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis. It can be used as a building block for the synthesis of various other compounds. It has also been used as a starting material for the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
4-fluoro-2-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFSQQSXCAUVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620577 | |
| Record name | 4-Fluoro-2-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylthio)benzaldehyde | |
CAS RN |
183951-04-4 | |
| Record name | 4-Fluoro-2-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)






